molecular formula C6H14N2S B056362 3-((Methylthio)methyl)pyrrolidin-3-amine CAS No. 125033-05-8

3-((Methylthio)methyl)pyrrolidin-3-amine

Cat. No. B056362
M. Wt: 146.26 g/mol
InChI Key: ZDRJIKXMJRPFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Methylthio)methyl)pyrrolidin-3-amine, also known as MTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MTMP belongs to the class of thiol-containing compounds, which are known to possess unique biological properties.

Mechanism Of Action

The exact mechanism of 3-((Methylthio)methyl)pyrrolidin-3-amine's action is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in various physiological and behavioral processes.

Biochemical And Physiological Effects

3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders.

Advantages And Limitations For Lab Experiments

3-((Methylthio)methyl)pyrrolidin-3-amine has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and administration of 3-((Methylthio)methyl)pyrrolidin-3-amine in laboratory experiments.

Future Directions

There are several future directions for research on 3-((Methylthio)methyl)pyrrolidin-3-amine, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the elucidation of its exact mechanism of action. Moreover, further studies are needed to evaluate the safety and efficacy of 3-((Methylthio)methyl)pyrrolidin-3-amine in preclinical and clinical settings. Overall, 3-((Methylthio)methyl)pyrrolidin-3-amine represents a promising candidate for the development of novel therapeutics in various fields of research.

Synthesis Methods

3-((Methylthio)methyl)pyrrolidin-3-amine can be synthesized through the reaction of 3-pyrrolidinone with methylthiomethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-((Methylthio)methyl)pyrrolidin-3-amine as a white crystalline solid.

Scientific Research Applications

3-((Methylthio)methyl)pyrrolidin-3-amine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, ovarian cancer, and prostate cancer. Moreover, 3-((Methylthio)methyl)pyrrolidin-3-amine has been reported to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

125033-05-8

Product Name

3-((Methylthio)methyl)pyrrolidin-3-amine

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

3-(methylsulfanylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H14N2S/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3

InChI Key

ZDRJIKXMJRPFAB-UHFFFAOYSA-N

SMILES

CSCC1(CCNC1)N

Canonical SMILES

CSCC1(CCNC1)N

synonyms

3-Pyrrolidinamine,3-[(methylthio)methyl]-(9CI)

Origin of Product

United States

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